2,4-Bis(trifluoromethyl)phenylacetic acid

Descripción

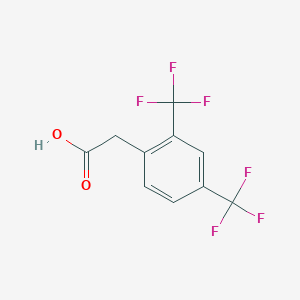

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHGLBXVODTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371180 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177952-39-5 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Bis Trifluoromethyl Phenylacetic Acid

Strategic Approaches to the Core Structure of 2,4-Bis(trifluoromethyl)phenylacetic Acid

The construction of the this compound molecule can be approached from two primary perspectives: forming the aryl-acetic acid bond through a coupling reaction or modifying a pre-existing, functionalized aromatic ring.

Coupling Reactions and Post-Synthetic Modifications for this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful strategy for forming the C(sp²)–C(sp³) bond between the aromatic ring and the acetic acid side chain. nih.govudel.edu This approach typically involves the reaction of an arylboronic acid or ester with an alkyl halide. In a plausible synthetic route to this compound, 2,4-bis(trifluoromethyl)phenylboronic acid would be coupled with an ethyl bromoacetate (B1195939) equivalent in the presence of a palladium catalyst and a suitable base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product. The reactivity in such couplings can be enhanced with electron-poor arylboronic acids, a characteristic applicable to the difluoro-substituted phenyl ring. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Base | Product Intermediate | Final Product |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Ethyl bromoacetate | Pd(PPh₃)₄ / K₂CO₃ | Ethyl 2,4-bis(trifluoromethyl)phenylacetate | This compound |

Carboxylic Acid Precursor Routes to this compound

Alternative synthetic strategies begin with precursors that already contain a carboxylic acid or a group that can be readily converted to it, such as a nitrile or mandelic acid derivative.

One established method for analogous fluorinated phenylacetic acids involves the reaction of a substituted fluorobenzene (B45895) with an alkyl cyanoacetate. google.com For the target molecule, 1-bromo-2,4-bis(trifluoromethyl)benzene could react with ethyl cyanoacetate, followed by hydrolysis and decarboxylation of the resulting α-cyano ester to yield this compound. This method provides a direct route to installing the acetic acid side chain. google.com

Another relevant precursor route is the reduction of a corresponding mandelic acid derivative. While this method is noted to be less effective for substrates with electron-withdrawing groups like fluorine, it remains a potential pathway. google.comjustia.com The synthesis would involve the preparation of 2,4-bis(trifluoromethyl)mandelic acid, which is then reduced to the desired phenylacetic acid.

Table 2: Comparison of Carboxylic Acid Precursor Routes

| Precursor Type | Key Reaction Steps | Advantages |

| Cyanoacetate Derivative | 1. Nucleophilic substitution with a halo-aromatic. 2. Hydrolysis and decarboxylation. | Direct installation of the acetic acid moiety. google.com |

| Mandelic Acid Derivative | 1. Synthesis of the α-hydroxy acid. 2. Reduction of the hydroxyl group. | Utilizes established mandelic acid chemistry. |

Synthesis and Derivatization of Analogs of this compound

The unique electronic properties imparted by the two trifluoromethyl groups make this compound a valuable building block for creating a diverse range of derivatives and complex molecules, particularly in medicinal chemistry. guidechem.comguidechem.com

Preparation of Functionalized this compound Derivatives

The carboxylic acid functional group of this compound is a prime site for derivatization. Standard amide coupling reactions are commonly employed to synthesize a library of functionalized analogs. rsc.org This typically involves activating the carboxylic acid with a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine. This robust reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Another common derivatization is esterification. Reacting the acid with an alcohol under acidic conditions or via the acid chloride/fluoride intermediate can produce various ester derivatives. semanticscholar.org These derivatives can serve as prodrugs or modify the pharmacokinetic properties of the parent molecule.

Table 3: Examples of Functionalized Derivatives via Amide Coupling

| Amine Reactant | Coupling Reagents | Derivative Class | Potential Application |

| Aniline | EDC, HOBt | N-Aryl acetamide (B32628) | Bioactive molecule synthesis |

| Piperazine | HATU, DIPEA | N-Piperazinyl acetamide | Pharmaceutical intermediates |

| Benzylamine | T3P | N-Benzyl acetamide | Agrochemical synthesis |

This compound as a Versatile Building Block in Complex Molecule Synthesis

The 2,4-bis(trifluoromethyl)phenyl motif is frequently incorporated into larger, more complex molecules to enhance properties such as metabolic stability and binding affinity. chemimpex.com The parent acid serves as a key intermediate for introducing this moiety into active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.com For instance, it can be used in multi-step syntheses of heterocyclic compounds, where the phenylacetic acid unit forms a crucial part of the final molecular architecture. sigmaaldrich.com Its application in the synthesis of potent inhibitors for various biological targets highlights its importance as a versatile building block in modern synthetic chemistry. chemimpex.comossila.com

Table 4: Role as a Building Block in Complex Synthesis

| Target Molecule Class | Synthetic Role of the Acid | Resulting Structural Feature | Industry |

| Heterocyclic Compounds | Acylating agent for ring formation/functionalization | 2,4-Bis(trifluoromethyl)phenylacetyl moiety | Pharmaceuticals |

| Bioactive Amides | Carboxylic acid component in amide coupling | Substituted acetamide with bis(trifluoromethyl)phenyl group | Pharmaceuticals, Agrochemicals |

| Potent Enzyme Inhibitors | Core structural element | Lipophilic, electron-poor aromatic scaffold | Pharmaceuticals |

Chemical Reactivity and Mechanistic Elucidations of 2,4 Bis Trifluoromethyl Phenylacetic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The chemical reactivity of the aromatic ring in 2,4-bis(trifluoromethyl)phenylacetic acid is significantly influenced by the presence of two trifluoromethyl (-CF3) groups and a carboxymethyl (-CH2COOH) group. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.comlibretexts.org This strong inductive effect deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene itself. youtube.comlibretexts.org

The two -CF3 groups at the C2 and C4 positions synergistically withdraw electron density from the aromatic system. Such deactivation means that harsh reaction conditions are typically required for electrophilic substitution to occur. libretexts.org According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta-position. youtube.comlibretexts.orglibretexts.org In the case of this compound, the remaining open positions are C3, C5, and C6. Position C5 is meta to both the C2 and C4 trifluoromethyl groups, making it the most likely site for electrophilic attack, as the resulting carbocation intermediate (a sigma complex) would be least destabilized. minia.edu.eg

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. youtube.comlibretexts.org Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. youtube.comlibretexts.orgscispace.com For a derivative of this compound containing a leaving group (e.g., a halogen) at positions 1, 3, 5, or 6, the strong activation provided by the two -CF3 groups would render the molecule prone to displacement by a nucleophile.

Carboxylic Acid Group Transformations in this compound

The carboxylic acid moiety of this compound is the primary site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation. These reactions are fundamental in modifying the compound for various applications, such as in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved through standard methods like the Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. masterorganicchemistry.com A common procedure for related compounds, such as 3,5-bis(trifluoromethyl)-phenylacetic acid, involves activation of the carboxylic acid with thionyl chloride followed by reaction with an alcohol like methanol (B129727) to yield the corresponding methyl ester. google.com This method is a general approach for converting carboxylic acids to esters. masterorganicchemistry.com

Amide Formation: The synthesis of amides from this compound can be accomplished through several routes. One common method involves converting the carboxylic acid to a more reactive acyl halide or ester, which then reacts with an amine. nih.gov For instance, N-trifluoromethyl amides can be synthesized from carboxylic acid halides or esters under mild conditions. nih.govescholarship.org Direct amidation of phenylacetic acid derivatives with amines is also possible using catalysts such as nickel(II) chloride or boric acid derivatives like B(OCH2CF3)3, which facilitate the dehydration reaction. nih.govacs.org The electronic and steric properties of substituents on the phenyl ring can influence the yield of these reactions. nih.gov

Decarboxylation: Phenylacetic acids substituted with trifluoromethyl groups have been shown to undergo efficient photodecarboxylation. nih.gov When subjected to UV light in a basic aqueous solution, these compounds can lose carbon dioxide to form the corresponding trifluoromethyltoluene derivatives. nih.gov The trifluoromethyl groups have been demonstrated to greatly facilitate this excited-state ionic photodecarboxylation process. nih.gov Additionally, visible-light-mediated oxidative decarboxylative coupling reactions have been developed for phenylacetic acid derivatives, leading to the formation of bibenzyl derivatives. acs.org

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride | Ester | masterorganicchemistry.comgoogle.com |

| Amide Formation | Amine, potentially with a coupling agent or catalyst (e.g., NiCl₂, B(OCH₂CF₃)₃) | Amide | nih.govacs.org |

| Photodecarboxylation | UV light, basic aqueous solution | Substituted Toluene | nih.gov |

| Oxidative Decarboxylative Coupling | Visible light, Photocatalyst, Oxidant | Bibenzyl Derivative | acs.org |

Investigations into Catalytic Activities Exhibited by this compound and its Analogs

While this compound itself is primarily utilized as a building block or intermediate in synthesis rather than as a catalyst, its structural analogs have been investigated for their catalytic properties. chemimpex.com The electronic features imparted by the trifluoromethyl groups can influence the acidity and coordination properties of related molecules, making them candidates for catalyst development.

A prominent example is 2,4-bis(trifluoromethyl)phenylboronic acid, a structural analog where the carboxymethyl group is replaced by a boronic acid group [-B(OH)2]. This compound has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines. Mechanistic studies suggest that the ortho-trifluoromethyl group on the boronic acid plays a crucial role. It is believed to prevent the coordination of the amine to the boron atom of the active catalytic species, thereby accelerating the desired amidation reaction.

In the broader context of catalysis, phenylacetic acid derivatives are typically employed as substrates in reactions catalyzed by transition metals or other agents. For example, the direct amidation of various phenylacetic acids can be efficiently catalyzed by nickel(II) chloride, highlighting the role of the phenylacetic acid as a reactant rather than a catalyst in this system. nih.gov The study of how the electronic properties of substituted phenylacetic acids affect their reactivity as substrates provides valuable insight for designing various catalytic transformations.

Computational and Theoretical Investigations of 2,4 Bis Trifluoromethyl Phenylacetic Acid

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of a compound like 2,4-Bis(trifluoromethyl)phenylacetic acid. These studies would provide precise data on the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

A primary focus of such a study would be the influence of the two trifluoromethyl (-CF3) groups on the phenyl ring's electron distribution. The strong electron-withdrawing nature of the -CF3 groups is expected to significantly alter the electrostatic potential surface of the molecule. DFT calculations would quantify this effect, generating maps of electron density and identifying regions of positive and negative electrostatic potential. This information is crucial for predicting how the molecule will interact with biological targets.

Furthermore, quantum mechanical methods are used to determine key electronic properties, which are summarized in the hypothetical data table below. These parameters are instrumental in assessing the molecule's reactivity and stability.

Interactive Table 1: Predicted Electronic Properties from Quantum Mechanical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | Low | Indicates high stability and low propensity to donate electrons. |

| LUMO Energy | Low | Suggests a high propensity to accept electrons, influencing reactivity. |

| HOMO-LUMO Gap | Large | Correlates with high kinetic stability and low chemical reactivity. |

| Dipole Moment | High | Indicates a polar molecule, which affects solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative on F and O atoms | Reveals the distribution of partial charges across the molecule, highlighting potential sites for electrostatic interactions. |

Molecular Dynamics and Reaction Pathway Modeling

Molecular dynamics (MD) simulations would offer insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or in proximity to a biological membrane. By simulating the movement of every atom over time, MD can reveal conformational changes, interactions with solvent molecules, and the stability of different molecular orientations.

For a molecule intended for pharmaceutical applications, understanding its behavior at a protein's active site is paramount. MD simulations can model the binding of this compound to a target protein, elucidating the specific interactions—such as hydrogen bonds, and hydrophobic interactions—that stabilize the complex. These simulations also provide estimates of the binding free energy, a critical parameter for predicting a compound's potency.

Reaction pathway modeling, often using quantum mechanics/molecular mechanics (QM/MM) methods, would be employed to study the mechanisms of reactions involving this acid. This could include its metabolism by enzymes or its chemical synthesis. By calculating the energy barriers for different potential pathways, researchers can determine the most likely reaction mechanism.

In Silico Approaches to Structure-Activity Relationship (SAR) and Ligand Design

In the absence of extensive experimental data, in silico Structure-Activity Relationship (SAR) studies provide a predictive framework for designing new molecules with enhanced activity. For this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed once a set of analogues with corresponding biological activity data is available.

The development of a QSAR model would involve calculating a variety of molecular descriptors for this compound and its derivatives. These descriptors, which can be electronic, steric, or hydrophobic in nature, are then correlated with biological activity using statistical methods.

Interactive Table 2: Key Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Govern electrostatic and covalent interactions with the target. |

| Steric | Molecular volume, Surface area, Shape indices | Determine the fit of the molecule within the binding pocket of a receptor. |

| Hydrophobic | LogP (Partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices | Describe the branching and overall topology of the molecule. |

Based on the insights from SAR studies, new ligands can be designed. For instance, if the model indicates that increased electron-withdrawing character at a specific position enhances activity, new derivatives featuring other electron-withdrawing groups could be proposed. This iterative process of computational design, followed by synthesis and testing, is a cornerstone of modern drug discovery. The this compound scaffold offers a rigid framework with specific electronic properties that can be systematically modified to optimize interactions with a biological target.

Applications in Medicinal, Agrochemical, and Materials Science Research

Research Contributions to Medicinal Chemistry and Drug Discovery

The 2,4-bis(trifluoromethyl)phenylacetic acid moiety is a versatile scaffold utilized by medicinal chemists in the quest for novel therapeutic agents. Its structural features are leveraged to synthesize compounds with potential applications across different disease areas.

Design and Synthesis of Bioactive Compounds Incorporating the this compound Moiety

This compound is a valued intermediate in the synthesis of complex bioactive molecules. nih.gov Its carboxylic acid group provides a convenient handle for chemical modification, such as forming amides, esters, and other derivatives. This allows for its incorporation as a key structural motif in a broader discovery chemistry context. For example, the closely related isomer, 3,5-bis(trifluoromethyl)phenylacetic acid, has been used as a building block to synthesize libraries of pentaamine and bis-heterocyclic compounds for screening purposes. The presence of the two electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the compound's chemical properties and its interactions with biological targets.

Exploration of Therapeutic Potential (e.g., Anticancer, Antibacterial, CNS-active Agents)

Research into derivatives containing the bis(trifluoromethyl)phenyl moiety has revealed a wide range of biological activities.

Anticancer Activity: Phenylacetic acid derivatives have been investigated for their anti-proliferative effects on various human cancer cell lines, including prostate and breast carcinomas. researchgate.net The incorporation of fluorine atoms, particularly the trifluoromethyl group, is a common strategy in the design of anticancer drugs to enhance pharmacological properties like metabolic stability and lipophilicity. nih.gov For instance, Selinexor, an approved anticancer agent, contains a 3,5-bis(trifluoromethyl)phenyl moiety and has demonstrated high cytotoxicity in several myeloid leukemia cell lines. pressbooks.pub

Antibacterial Activity: The trifluoromethylphenyl scaffold is present in numerous compounds investigated for antibacterial properties. Novel pyrazole (B372694) derivatives containing a trifluoromethylphenyl group have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). croplife.org.au In other studies, anilides of 4-(trifluoromethyl)cinnamic acid, which feature a related chemical structure, have demonstrated potent antistaphylococcal and anti-enterococcal activity. researchgate.net

CNS-active Agents: The bis(trifluoromethyl)phenyl group is of particular interest in the development of drugs targeting the central nervous system (CNS). The lipophilicity conferred by trifluoromethyl groups can enhance a molecule's ability to cross the blood-brain barrier. unl.edu Research into analogues of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide has identified them as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease and other dementias. nih.gov

Evaluation of Pharmacological Profiles and Target Interactions of this compound Derivatives

The pharmacological profiles of derivatives containing the bis(trifluoromethyl)phenyl moiety have been quantitatively assessed in various studies. For example, in the investigation of cholinesterase inhibitors, specific derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide demonstrated potent inhibition of both human AChE and BuChE, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov The most promising of these compounds proved to be superior to the existing carbamate (B1207046) drug, rivastigmine. nih.gov

Docking studies have also been employed to understand target interactions. For a series of antibacterial trifluoromethylcinnamanilide Michael acceptors, molecular docking suggested an ability to bind to the active site of the mycobacterial enzyme InhA, a key target for tuberculosis therapy. researchgate.net This highlights how the structural features of the trifluoromethylated phenyl ring contribute to specific molecular interactions that drive biological activity.

| Compound Class | Therapeutic Area | Biological Target/Activity | Reported Potency (Example) |

|---|---|---|---|

| N-[3,5-Bis(trifluoromethyl)phenyl]benzamide Analogues | CNS (Alzheimer's Disease) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ values in the low µM to nM range nih.gov |

| (Trifluoromethyl)cinnamanilide Derivatives | Antibacterial | Inhibition of MRSA and VRE | MIC values from 0.15–5.57 µM researchgate.net |

| Selinexor | Anticancer | Cytotoxicity in Myeloid Leukemia Cell Lines | IC₅₀ values < 0.5 mM pressbooks.pub |

Role in Agrochemical Development and Optimization

Trifluoromethylated phenylacetic acid scaffolds are integral to the development of modern agrochemicals, where they are used to create effective herbicides and pesticides. nih.gov

Development of Herbicidal and Pesticidal Agents based on Trifluoromethylated Phenylacetic Acid Scaffolds

The phenylacetic acid structure is a core component of a major class of herbicides known as synthetic auxins. researchgate.net The inclusion of trifluoromethyl groups on this scaffold is a strategy used to enhance herbicidal efficacy and spectrum. wikipedia.org While specific commercial herbicides derived directly from this compound are not widely documented, the utility of the core bis(trifluoromethyl)phenyl structure in pesticides is established. For example, the rodenticide Flupropadine is synthesized from a 3,5-bis(trifluoromethyl)phenyl precursor, demonstrating the application of this chemical moiety in pest management agents. eagri.org

Modulation of Plant Growth Regulatory Mechanisms by this compound Analogs

Herbicides derived from phenylacetic acid typically function by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA). croplife.org.aunih.gov Auxins are essential plant growth regulators that control processes like cell elongation.

Synthetic auxin herbicides overwhelm the plant's normal hormonal balance, leading to uncontrolled and disorganized growth, particularly in susceptible broadleaf weeds. croplife.org.au This ultimately results in the death of the plant. At low concentrations, these compounds can act as plant growth regulators, but at the higher concentrations used for weed control, they become phytotoxic. nih.gov Analogs of this compound developed as herbicides would be expected to operate via this auxin mimicry mechanism, disrupting key growth pathways in target weed species. nih.govresearchgate.net

| Scaffold/Derivative Class | Agrochemical Type | Primary Mechanism of Action | Effect on Plant/Pest |

|---|---|---|---|

| Fluorinated Phenylacetic Acids | Herbicide | Auxin Mimicry croplife.org.aunih.gov | Uncontrolled growth, leading to plant death croplife.org.au |

| Bis(trifluoromethyl)phenyl Derivatives (e.g., Flupropadine) | Pesticide (Rodenticide) | Delayed Action Toxin | Lethal after consumption by rodent pests eagri.org |

Advances in Materials Science Utilizing this compound

The structural motif of this compound, characterized by the presence of two trifluoromethyl (-CF3) groups on a phenyl ring, is of significant interest in the design of advanced functional materials. While this specific acid is often noted as an intermediate in other fields, the incorporation of its core structure—the bis(trifluoromethyl)phenyl moiety—into polymers and other materials is a key strategy for imparting a range of desirable properties. Research in materials science focuses on leveraging the unique attributes of these fluorinated groups to enhance material performance for specialized applications, particularly in the electronics and aerospace industries.

Impact of Fluorinated Moieties on Material Properties and Performance

Key property modifications include:

Reduced Dielectric Constant: Fluorination, particularly with -CF3 groups, is a primary strategy for lowering the dielectric constant of polymers. researchgate.net The low polarizability of the C-F bond reduces intermolecular and intramolecular electronic interactions, which is critical for developing insulating materials used in high-frequency microelectronics to minimize signal delay and power dissipation. kpi.uarsc.org

Enhanced Thermal Stability: The high dissociation energy of the C-F bond imparts superior thermal stability to fluorinated polymers compared to their non-fluorinated hydrocarbon counterparts. mdpi.com This results in higher glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for applications in high-temperature environments. mdpi.com

Improved Solubility and Processability: The bulky nature of -CF3 groups disrupts the dense packing of polymer chains. tandfonline.comrsc.org This increased free volume weakens intermolecular forces, leading to significantly improved solubility in common organic solvents, which is a major advantage for processing and fabricating films and coatings from otherwise intractable high-performance polymers like aromatic polyimides. rsc.orgrsc.org

Increased Hydrophobicity and Low Water Absorption: Fluorinated polymers exhibit low surface energy, which imparts excellent water and oil repellency. sci-hub.se The presence of -CF3 groups leads to high water contact angles and extremely low moisture absorption, properties that are essential for maintaining stable electrical and mechanical performance in humid environments. mdpi.comresearchgate.netrsc.org

Enhanced Optical Transparency: Aromatic polymers, such as polyimides, are often colored due to the formation of intermolecular charge-transfer complexes (CTCs). The introduction of bulky, electron-withdrawing -CF3 groups hinders chain packing and reduces electron density in the polymer backbone, which suppresses CTC formation. rsc.org This results in polymers that are less colored and have higher optical transparency with lower cutoff wavelengths, making them valuable for optoelectronic applications. rsc.orgrsc.orgmdpi.com

High Gas Permeability: The increase in fractional free volume caused by the bulky fluorinated groups allows for higher gas permeability, a property leveraged in materials for gas separation membranes. rsc.org

The following table summarizes the general effects of incorporating trifluoromethyl (-CF3) groups into a polymer backbone compared to a non-fluorinated analogue.

| Property | Non-Fluorinated Polymer | Fluorinated Polymer (with -CF3 groups) | Rationale for Change |

| Dielectric Constant (k) | Higher | Lower researchgate.netrsc.org | Low polarizability of C-F bonds reduces electronic interactions. kpi.uarsc.org |

| Thermal Stability (Tg, Td) | Moderate to High | Higher mdpi.com | High C-F bond dissociation energy (~485 kJ/mol). mdpi.com |

| Solubility | Often Poor | Improved rsc.orgrsc.org | Bulky -CF3 groups disrupt chain packing, increasing free volume. tandfonline.com |

| Water Absorption | Higher | Lower researchgate.netrsc.org | Low surface energy and hydrophobic nature of fluorine. mdpi.com |

| Optical Transparency | Often Colored (Yellow/Brown) | High Transparency, Colorless rsc.org | Suppression of intermolecular charge-transfer complexes. rsc.org |

| Chemical Resistance | Variable | Excellent mdpi.comsci-hub.se | High inertness of the C-F bond. mdpi.com |

Integration into Polymer Synthesis and Functional Material Architectures

The 2,4-bis(trifluoromethyl)phenyl structure is integrated into functional materials primarily through the synthesis of monomers that can undergo polymerization. While the phenylacetic acid itself could be a starting point for derivatization, more common in the literature is the use of similarly structured diamines and dianhydrides to build high-performance polymers, most notably polyimides. tandfonline.com

A prevalent method for synthesizing these polymers is a two-step polycondensation process. tandfonline.comtandfonline.com In the first step, a fluorinated diamine (containing trifluoromethyl groups) is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. nih.gov In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process that removes water to form the stable imide ring structure. nih.gov

By strategically selecting monomers containing trifluoromethyl groups, researchers can precisely control the final properties of the polymer. For example, polyimides synthesized from diamines containing multiple -CF3 groups exhibit significantly lower dielectric constants and water uptake compared to their non-fluorinated counterparts. researchgate.netrsc.org The non-coplanar and bulky nature of monomers containing ortho-substituted -CF3 groups can create a kinked polymer backbone, further enhancing solubility and optical transparency by preventing dense chain packing. tandfonline.comtandfonline.com

The research presented in the table below illustrates the integration of trifluoromethyl-containing monomers into polyimides and the resulting high-performance properties.

| Fluorinated Monomer Example | Co-monomer (Dianhydride) | Resulting Polymer Property | Reference |

| 2,2′-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | Various Aromatic Dianhydrides | Excellent solubility, low dielectric constants (2.69–2.85 at 1 MHz), low water absorption (0.59–0.68%), and high thermal stability (Td5% >550 °C). | rsc.org |

| 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB) | Pyromellitic Dianhydride (PMDA) | Glass transition temperature (Tg) of 402 °C, thermal decomposition temp (Td5%) of 563 °C, and a low dielectric constant of 2.31 at 1 MHz. | mdpi.com |

| 2,2-bis(4-(4-aminophenylsulfonyl)phenyl)hexafluoropropane (BASA) | 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Good thermal stability (Tg = 296 °C), high hydrophobicity (contact angle = 96.4°), and high gas permeability. | rsc.org |

| 1,4-Bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene (ATPT) | Various Dianhydrides | High thermal stability and low moisture uptake. | tandfonline.comtandfonline.com |

This molecular design strategy allows for the creation of a new generation of materials tailored for advanced applications in microelectronics, optoelectronics, and aerospace, where a combination of thermal stability, chemical resistance, low dielectric properties, and processability is required. rsc.orgcapchem.com

Environmental Behavior and Biotransformation Studies of 2,4 Bis Trifluoromethyl Phenylacetic Acid

Occurrence and Distribution in Environmental Matrices

There is a notable absence of published research detailing the occurrence and distribution of 2,4-Bis(trifluoromethyl)phenylacetic acid in environmental matrices such as soil, water, sediment, or air. Environmental monitoring studies to date have not specifically targeted this compound, and as such, its potential presence and concentration in the environment remain unquantified.

Given its application as an intermediate in the manufacturing of agrochemicals and pharmaceuticals, potential release into the environment could occur through industrial effluents or wastewater treatment plant discharges. However, without specific monitoring data, the extent of such releases and the subsequent distribution of the compound in the environment are unknown. The physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, would be crucial in predicting its environmental partitioning, but comprehensive, publicly available data on these parameters are also limited.

Table 1: Illustrative Data on the Hypothetical Occurrence of this compound in Environmental Matrices

| Environmental Matrix | Hypothetical Concentration Range (µg/kg or µg/L) | Notes |

| Industrial Wastewater Effluent | 1 - 100 | Potential primary source of release. |

| Surface Water (near discharge) | 0.01 - 1 | Dependent on dilution and degradation rates. |

| Sediment (near discharge) | 0.1 - 10 | Potential for accumulation depending on partitioning behavior. |

| Soil (agricultural application) | Not Applicable | Not directly applied; potential for indirect contamination. |

Note: The data in this table are purely illustrative and are not based on actual measurements. They are intended to demonstrate the type of data that would be collected in environmental monitoring studies.

Pathways of Degradation and Persistence in Natural Systems

Specific studies on the degradation and persistence of this compound in natural systems have not been identified in the available scientific literature. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring is expected to significantly influence its environmental fate. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds, often leading to environmental persistence.

Biotransformation of aromatic compounds is a key degradation pathway in the environment, often initiated by microbial dioxygenase enzymes. However, the introduction of electron-withdrawing groups like trifluoromethyl can hinder this initial step, making the aromatic ring less susceptible to oxidative attack by microorganisms. While some microorganisms have been shown to degrade other fluorinated aromatic compounds, the specific metabolic pathways for this compound are unknown. It is plausible that degradation, if it occurs, would be a slow process.

Abiotic degradation pathways, such as photolysis or hydrolysis, could also play a role in the environmental fate of this compound. However, without experimental data, the significance of these processes cannot be determined. The persistence of other highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), raises concerns about the potential for this compound to persist in the environment.

Table 2: Potential, but Unconfirmed, Degradation Pathways for this compound

| Degradation Pathway | Potential Transformation Products | Likelihood/Rate |

| Aerobic Biodegradation | Hydroxylated intermediates, ring cleavage products | Likely to be very slow due to trifluoromethyl groups. |

| Anaerobic Biodegradation | Reductive defluorination products | Possible, but not studied for this compound. |

| Photolysis | Degradation products from UV light exposure | Dependent on the compound's absorption spectrum. |

| Hydrolysis | Cleavage of the acetic acid side chain | Unlikely to be a major pathway for the aromatic ring. |

Note: This table presents potential degradation pathways based on general principles of environmental chemistry for related compounds. These have not been experimentally verified for this compound.

Ecotoxicological Implications and Environmental Risk Assessment Methodologies

There is a significant lack of data regarding the ecotoxicological effects of this compound on aquatic and terrestrial organisms. No studies have been published that investigate its acute or chronic toxicity to representative species such as algae, invertebrates, or fish. This absence of data prevents a formal environmental risk assessment from being conducted.

Environmental risk assessment for a chemical compound involves evaluating its potential for environmental exposure and its inherent toxicity. For this compound, the exposure assessment is hampered by the lack of occurrence data, and the effects assessment is impossible without ecotoxicity data.

Methodologies for assessing the environmental risk of new or data-poor chemicals often rely on predictive models, such as Quantitative Structure-Activity Relationships (QSARs). These models could potentially be used to estimate the toxicity of this compound based on its chemical structure. However, the accuracy of such predictions for highly fluorinated compounds can be uncertain without sufficient empirical data for model validation.

Given the persistence and potential for bioaccumulation associated with some fluorinated compounds, a precautionary approach would suggest that the ecotoxicological profile of this compound should be thoroughly investigated to ensure its environmental safety.

Table 3: Framework for a Future Ecotoxicological Risk Assessment of this compound

| Assessment Component | Key Parameters to be Determined | Methodologies |

| Exposure Assessment | - Production and use volumes- Release estimates from industrial sources- Environmental concentrations in relevant media (water, soil, sediment) | - Environmental fate and transport modeling- Targeted environmental monitoring |

| Effects Assessment | - Acute and chronic toxicity to aquatic organisms (e.g., algae, Daphnia, fish)- Toxicity to soil organisms (e.g., earthworms, microorganisms)- Potential for bioaccumulation and biomagnification | - Standardized OECD ecotoxicity tests- Bioaccumulation studies (e.g., BCF determination) |

| Risk Characterization | - Comparison of predicted or measured environmental concentrations with no-effect concentrations (PNECs) | - Calculation of risk quotients (PEC/PNEC) |

Future Directions and Emerging Research Opportunities for 2,4 Bis Trifluoromethyl Phenylacetic Acid

Identification of Novel Synthetic Methodologies and Sustainable Production Routes

The synthesis of highly fluorinated molecules like 2,4-Bis(trifluoromethyl)phenylacetic acid often involves multi-step processes that can be resource-intensive. A key direction for future research is the development of novel synthetic strategies that prioritize efficiency, safety, and sustainability.

A conventional approach for preparing bis(trifluoromethyl)phenylacetic acids involves the reaction of a bromo- or iodo-bis(trifluoromethyl)benzene with a dialkyl malonate. This process requires a deprotonating agent and a copper salt, followed by steps of hydrolysis and decarboxylation to yield the final acid product. google.com While effective, this method presents opportunities for improvement in terms of atom economy and the use of potentially hazardous reagents.

Emerging research in organic synthesis points toward more sustainable alternatives. One promising area is the use of electrochemistry, which can drive reactions using electricity as a "clean" reagent. Studies have demonstrated the successful synthesis of various fluorine-containing aromatic carboxylic acids from fluorinated aromatic compounds and carbon dioxide (CO2) via organic electrolysis. hokudai.ac.jp This approach is highly attractive as it utilizes a greenhouse gas as a C1 feedstock, potentially reducing both cost and environmental impact.

Another avenue of innovation lies in catalysis. The development of novel organocatalysts, such as ammonium (B1175870) triflate derivatives, offers a pathway to greener chemical processes. jourcc.com These metal-free catalysts can facilitate complex reactions with high efficiency and selectivity under milder conditions, reducing energy consumption and avoiding the heavy metal waste associated with some traditional catalysts. The application of such catalytic systems to the synthesis of this compound could represent a significant step forward.

The table below compares a traditional synthetic approach with potential sustainable methodologies that represent future research directions.

Table 1: Comparison of Synthetic Routes for Fluorinated Phenylacetic Acids

| Feature | Traditional Method (e.g., Malonate Synthesis) | Emerging Sustainable Method (e.g., Electrosynthesis) |

|---|---|---|

| Starting Materials | Halogenated Aromatics, Dialkyl Malonate | Fluorinated Aromatics, Carbon Dioxide (CO2) |

| Key Reagents | Deprotonating Agents, Copper Salts | Electricity |

| Catalyst Type | Metal-based | Potentially Catalyst-free or Organocatalytic |

| Sustainability Aspect | May generate metal waste; multi-step process | Utilizes a greenhouse gas; potentially fewer steps |

| Primary Output | Target Acid, Salt byproducts | Target Acid |

Expansion of Application Domains and Interdisciplinary Collaborations

This compound is a valuable intermediate compound, primarily due to the unique properties imparted by its two trifluoromethyl (CF3) groups. chemimpex.com These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the parent compound a crucial building block in various fields. Future growth lies in expanding its current applications and fostering new collaborations across scientific disciplines.

The primary established domains for this compound are:

Pharmaceutical Development : It serves as a key intermediate in the synthesis of bioactive molecules, including potential anti-inflammatory and analgesic drugs. The presence of the CF3 groups can improve the pharmacological profile of a drug candidate. chemimpex.com

Agricultural Chemicals : The compound is utilized in the formulation of effective herbicides and pesticides. Its structure can be modified to create active ingredients that offer enhanced potency and selectivity for crop protection. chemimpex.com

Expansion from this base requires significant interdisciplinary collaboration. For instance, developing next-generation pharmaceuticals necessitates a close partnership between synthetic chemists, who design and create novel derivatives, and pharmacologists and biochemists, who evaluate the biological activity and mechanisms of action. Similarly, creating advanced agrochemicals involves chemists working with plant scientists and entomologists to optimize efficacy against pests while ensuring crop safety.

Emerging applications in material science also represent a promising frontier. The high thermal stability and chemical resistance associated with fluorinated compounds make them candidates for the development of specialized polymers and coatings. chemimpex.com Research in this area would involve collaborations between organic chemists and materials scientists to design and test new materials with tailored properties for demanding applications in electronics, aerospace, or energy.

Table 2: Application Domains and Collaborative Fields for this compound

| Application Domain | Role of the Compound | Key Interdisciplinary Collaborators |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory & analgesic agents | Medicinal Chemists, Pharmacologists, Biochemists |

| Agrochemicals | Building block for herbicides & pesticides | Agricultural Scientists, Entomologists, Toxicologists |

| Material Science | Precursor for high-performance polymers & coatings | Materials Scientists, Polymer Chemists, Engineers |

Advanced Characterization Techniques and Predictive Modeling for Fluorinated Carboxylic Acids

Advancing the research and application of this compound and related compounds is increasingly dependent on sophisticated analytical and computational tools. These technologies provide deeper insights into molecular structure, behavior, and potential effects, accelerating the pace of discovery while reducing reliance on costly and time-consuming experimentation.

Advanced Characterization Techniques

While standard techniques provide basic structural information, advanced methods are crucial for detailed analysis. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. It allows for the precise identification of different fluorine environments within a molecule, which is essential for confirming regiochemistry during synthesis and identifying isomers in complex product mixtures. researchgate.net Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for detecting and quantifying trace amounts of these acids and their metabolites in complex biological or environmental samples. mdpi.com

Predictive Modeling

Predictive modeling has become a cornerstone of modern chemical research, enabling scientists to forecast the properties and activities of molecules before they are ever synthesized.

Computational Chemistry: High-level computational methods, such as Density Functional Theory (DFT), are used to calculate fundamental molecular properties. These simulations can predict thermodynamic data like bond dissociation energies and enthalpies of formation, providing insight into the stability and potential reaction pathways of fluorinated acids. acs.orgacs.org Such calculations are also used to predict acidity constants (pKa), a critical parameter governing a molecule's behavior in biological and environmental systems. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR modeling is a statistical approach that correlates variations in the chemical structure of compounds with their biological or toxicological activities. For fluorinated compounds, QSAR models are being developed to predict endpoints such as endocrine-disrupting activity and acute toxicity. researchgate.netnih.gov By analyzing a dataset of known compounds, these models can screen new, unsynthesized derivatives of this compound for potential efficacy or hazards, helping to prioritize synthetic efforts. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. This technique is used to model how fluorinated carboxylic acids interact with their surroundings at an atomic level. For example, MD can simulate the partitioning of these molecules into cell membranes, their adsorption onto environmental surfaces like clays, or their aggregation behavior in water. mdpi.comulisboa.ptmdpi.com This predictive capability is vital for understanding the bioavailability, environmental fate, and mechanisms of action of these compounds.

Table 3: Advanced Techniques in Fluorinated Carboxylic Acid Research

| Technique Category | Specific Method | Information Provided | Research Significance |

|---|---|---|---|

| Advanced Characterization | ¹⁹F NMR Spectroscopy | Precise fluorine environments, isomer identification | Quality control in synthesis, structural confirmation |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace-level detection and quantification | Environmental monitoring, metabolic studies | |

| Predictive Modeling | Computational Chemistry (DFT) | Thermodynamic stability, pKa, bond energies | Understanding reactivity and environmental behavior |

| QSAR Models | Predicted toxicity, biological activity | Prioritizing candidates for synthesis, risk assessment | |

| Molecular Dynamics (MD) Simulations | Interaction with membranes, adsorption, aggregation | Predicting bioavailability and environmental fate |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4-bis(trifluoromethyl)phenylacetic acid, and how can they be methodologically addressed?

- Synthesis Challenges :

- Precursor Selection : Trifluoromethyl groups are electron-withdrawing and sterically demanding, complicating regioselective substitution. Use precursors like 2,4-bis(trifluoromethyl)bromobenzene to ensure proper functionalization .

- Reaction Optimization : Employ palladium-catalyzed coupling or carboxylation under inert conditions (e.g., dry tetrahydrofuran) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column is recommended due to the compound’s low polarity. Confirm purity using melting point analysis and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use NMR to resolve trifluoromethyl groups (δ ~ -60 ppm) and NMR to confirm the acetic acid moiety (δ 3.6–3.8 ppm for CH) .

- X-ray Crystallography : For absolute configuration determination, crystallize the compound in dichloromethane/hexane mixtures and analyze with synchrotron radiation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), safety goggles, and lab coats. Use respiratory protection if aerosolization is possible .

- Waste Management : Collect acidic waste in designated containers and neutralize with sodium bicarbonate before disposal. Avoid long-term storage to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Reaction Pathway Prediction : Use density functional theory (DFT) to calculate transition states and optimize reaction conditions (e.g., solvent polarity, temperature). Tools like Gaussian or ORCA are recommended .

- Derivative Screening : Apply molecular docking to evaluate interactions with biological targets (e.g., enzymes). Focus on substituents that enhance binding affinity while maintaining metabolic stability .

Q. What mechanistic insights explain the reactivity of this compound in esterification or amidation reactions?

- Kinetic Studies : Conduct time-resolved infrared (IR) spectroscopy to monitor carboxylate activation (e.g., via thionyl chloride). Compare rate constants with non-fluorinated analogs to assess electron-withdrawing effects .

- Isotopic Labeling : Use -labeled acetic acid to trace acyl transfer mechanisms in enzyme-catalyzed reactions .

Q. How should researchers address contradictions in pharmacological data (e.g., cytotoxicity vs. bioactivity) for this compound?

- Dose-Response Analysis : Perform in vitro assays across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows. Use MTT assays for cytotoxicity and fluorescence-based methods for target engagement .

- Metabolite Profiling : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites that may explain off-target effects .

Q. What strategies improve reproducibility in synthesizing and testing this compound?

- Standardized Protocols : Publish detailed synthetic procedures, including solvent purity, catalyst batches, and stirring rates. Share raw NMR and HPLC data in supplementary materials .

- Interlaboratory Validation : Collaborate with independent labs to verify bioactivity results, ensuring consistency in cell lines and assay conditions .

Q. How can reaction conditions be optimized to enhance yield and selectivity for large-scale research applications?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between solvent polarity, base strength, and reaction time .

- In Situ Monitoring : Implement ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.